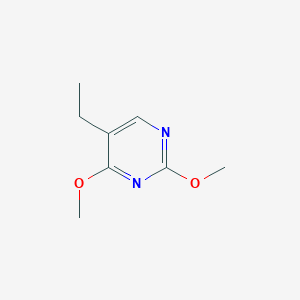

5-Ethyl-2,4-dimethoxypyrimidine

Description

Properties

IUPAC Name |

5-ethyl-2,4-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHIIQYRBDAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556389 | |

| Record name | 5-Ethyl-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120268-53-3 | |

| Record name | 5-Ethyl-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The most widely reported method involves cyclocondensation between β-keto esters and amidines. A representative protocol from CN110563722 (2019) describes the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate, a structurally analogous compound, using ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate and acetamidine in refluxing ethanol with triethylamine.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amidine on the β-keto ester, followed by cyclization and dehydration. Key parameters include:

- Solvent selection : Ethanol ensures solubility of both reactants and facilitates reflux conditions.

- Catalyst role : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

- Temperature : Reflux (~78°C) accelerates ring closure but may lead to side reactions if prolonged beyond 2 hours.

For 5-Ethyl-2,4-dimethoxypyrimidine, substituting acetamidine with propionamidine could theoretically introduce the ethyl group at position 5, though this modification remains undocumented in current literature.

Table 1: Cyclocondensation Reaction Parameters for Pyrimidine Derivatives

| Starting Material | Amidine | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate | Acetamidine | Ethanol | Et₃N | 50% | |

| Malononitrile | H₂NCN | H₂O | KOH | 99% |

Halogen Displacement in Chloropyrimidine Intermediates

An alternative route from CN1467206A (2002) outlines the synthesis of 2-chloro-4,6-dimethoxypyrimidine via a three-step sequence involving malononitrile, methanol, and hydrogen chloride gas. While this method targets a chlorinated analog, it provides a framework for introducing methoxy groups that could be adapted for 5-ethyl derivatives.

Adapting the Methodology

- Salt formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylene diimine dihydrochloride.

- Cyanoamination : Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propene imine.

- Condensation : HCl gas promotes cyclization, with final recrystallization in methanol.

To incorporate the ethyl group, replacing malononitrile with ethyl-substituted nitriles (e.g., ethylcyanoacetate) may enable C-5 functionalization, though this hypothesis requires experimental validation.

Catalytic Methylation and Alkylation Strategies

Late-stage alkylation of pre-formed pyrimidine cores offers another potential pathway. The use of Eu(fod)₃ shift reagents in NMR studies (CDCl₃/CCI₄ systems) has revealed that methoxy groups at positions 2 and 4 exhibit distinct electronic environments, influencing reactivity toward alkylating agents.

Directed C-5 Ethylation

- Substrate activation : Coordinating Eu(fod)₃ to methoxy oxygen atoms could deactivate positions 2 and 4, directing electrophiles to position 5.

- Reagent selection : Ethyl iodide or diethyl sulfate in the presence of NaH/DMF may facilitate alkylation.

Table 2: Solvent Effects on Methoxy Group Reactivity

| Solvent | Δδ (C-2 OMe) | Δδ (C-4 OMe) | Reference |

|---|---|---|---|

| CDCl₃ | +0.24 ppm | +0.22 ppm | |

| CCl₄ | -0.11 ppm | -0.13 ppm |

Analytical Validation and Structural Confirmation

Accurate characterization of this compound necessitates multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expected molecular ion: [C₈H₁₂N₂O₂]⁺ at m/z 168.0899.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various 5-substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2,4-dimethoxypyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and DNA/RNA polymerases.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects at Position 5

Key analogs of 5-Ethyl-2,4-dimethoxypyrimidine include halogenated (5-bromo, 5-iodo) and alkylated derivatives. Substitutions at position 5 significantly alter physicochemical and biological properties:

Physical and Chemical Properties

- pKa : The bromo analog has a pKa of 1.27, attributed to electron withdrawal stabilizing the conjugate acid. The ethyl group’s electron-donating nature likely raises the pKa, though exact values are unavailable .

- Solubility : Halogenated derivatives (e.g., 5-Bromo-) show solubility in polar aprotic solvents (acetone, dichloromethane). Ethyl substitution may reduce polarity, favoring solubility in less polar media .

- Stability : Iodo derivatives are prone to decomposition under light or heat due to weak C–I bonds. Ethyl-substituted pyrimidines are expected to exhibit greater thermal stability .

Q & A

Q. What are the common synthetic routes for 5-Ethyl-2,4-dimethoxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on pyrimidine precursors. For example, ethylation at the 5-position can be achieved via nucleophilic substitution using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Methoxy groups at positions 2 and 4 are introduced via O-methylation of hydroxylated pyrimidines using methyl iodide or dimethyl sulfate. Optimizing stoichiometry (e.g., molar ratios of reagents) and temperature (60–100°C) is critical for minimizing side products like over-alkylated derivatives .

- Data Insight : In analogous syntheses (e.g., 5-Ethyl-2,4-nonandione), Krapcho decarboxylation under microwave irradiation improved yields from 60% to 85% by reducing reaction time .

Q. How can spectral data (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and a triplet-quartet pattern for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂).

- ¹³C NMR : Methoxy carbons appear at δ 50–55 ppm; pyrimidine ring carbons range from δ 150–170 ppm.

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C=N (1600–1500 cm⁻¹).

- MS : Molecular ion peak at m/z 182 (C₈H₁₂N₂O₂) with fragmentation patterns reflecting loss of ethyl (–29 amu) or methoxy (–31 amu) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via HPLC.

- Assay interference : Control for false positives by testing derivatives against assay-specific artifacts (e.g., fluorescence quenching in kinase assays).

- Structural analogs : Compare with 5-Fluoro-2,4-dimethoxypyrimidine (CAS 4330-22-7), where fluorine’s electron-withdrawing effects enhance binding to thymidylate synthase .

Q. How can computational modeling optimize this compound for targeted drug design?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., dihydrofolate reductase). Focus on substituent effects: Ethyl groups enhance hydrophobic interactions, while methoxy groups influence H-bonding.

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (PubChem CID 135565203) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or distillation for higher throughput.

- Side reactions : Monitor for demethylation under prolonged heating; use inert atmospheres (N₂/Ar) to prevent oxidation.

- Yield optimization : Pilot microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce side product formation, as demonstrated for tetrahydropyrimido[4,5-d]pyrimidines .

Key Research Considerations

- Safety : Handle with nitrile gloves and fume hoods due to potential irritancy (analogous to 2-Aminopyrimidine hazards) .

- Storage : Store under argon at –20°C to prevent degradation; avoid long-term storage in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.